molecular formula C16H20N2O2 B14811728 N'-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide

N'-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide

Cat. No.: B14811728
M. Wt: 272.34 g/mol
InChI Key: HYKGHCQZKPBAOV-VAWYXSNFSA-N
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Description

N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide is a chemical compound with the molecular formula C16H20N2O2. It is known for its unique structure, which includes a cyclohexane ring and a phenylprop-2-enoyl group. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarbohydrazide with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylprop-2-enoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylprop-2-enoyl group.

    Reduction: Reduced forms of the cyclohexanecarbohydrazide moiety.

    Substitution: Substituted derivatives at the phenylprop-2-enoyl group.

Scientific Research Applications

N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-3-phenyl-2-propenylidene]cyclohexanecarbohydrazide
  • N’-[(E)-3-phenyl-2-propenylidene]acetohydrazide
  • N’-[(E)-3-phenyl-2-propenylidene]-2-(2-thienyl)acetohydrazide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the cyclohexane ring and the phenylprop-2-enoyl group in N’-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N'-[(E)-3-phenylprop-2-enoyl]cyclohexanecarbohydrazide

InChI

InChI=1S/C16H20N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,17,19)(H,18,20)/b12-11+

InChI Key

HYKGHCQZKPBAOV-VAWYXSNFSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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